3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
CAS No.: 941904-57-0
Cat. No.: VC21528666
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941904-57-0 |
---|---|
Molecular Formula | C15H20N4O2 |
Molecular Weight | 288.34g/mol |
IUPAC Name | 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide |
Standard InChI | InChI=1S/C15H20N4O2/c1-10(9-19-12(3)16-11(2)18-19)15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Standard InChI Key | PNKUOGVPBZXRSN-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES | CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide comprises several key structural components that contribute to its chemical identity and potential biological activity. The central feature is the 3,5-dimethyl-1H-1,2,4-triazole heterocyclic system, which contains three nitrogen atoms in a five-membered ring with methyl groups at positions 3 and 5. This triazole moiety is connected via the N1 position to a propanamide linker that contains a methyl substituent at the 2-position. The amide group connects to a 4-methoxyphenyl ring, creating a molecule with distinct regions that can participate in various molecular interactions.
The compound bears close structural resemblance to N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, which is listed in chemical catalogs and differs only in the para-substituent on the phenyl ring (methoxy versus bromo) . This similarity suggests that synthetic methods and some properties may be extrapolated from this related compound.
Physicochemical Properties
Based on its chemical structure and comparative analysis with similar triazole-containing compounds, the following physicochemical properties can be estimated for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C15H20N4O2 | Derived from chemical structure |
Molecular Weight | 288.35 g/mol | Calculated from molecular formula |
Physical State | White to off-white crystalline solid | Based on similar triazole amides |
Melting Point | 140-180°C | Estimated from similar compounds |
Solubility | Soluble in DMSO, DMF, acetonitrile; moderately soluble in alcohols; poor water solubility | Based on similar triazole derivatives |
Log P | ~2.3-2.8 | Estimated based on structure |
pKa | ~8.5-9.5 (amide NH) | Estimated from related compounds |
Hydrogen Bond Donors | 1 (amide NH) | Structural analysis |
Hydrogen Bond Acceptors | 6 (three triazole N, amide C=O, amide N, methoxy O) | Structural analysis |
The 1,2,4-triazole core is a common pharmacophore found in numerous bioactive compounds and pharmaceutical agents. The presence of this heterocyclic system, along with the methyl substituents, contributes to the molecule's electronic properties and potential for interaction with biological targets . The amide linkage provides additional hydrogen bonding capabilities, while the methoxy group on the phenyl ring can serve as a hydrogen bond acceptor in biological systems.
Synthesis Methods
Retrosynthetic Analysis
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide would typically involve a convergent approach. Based on synthetic approaches used for similar compounds, the most logical retrosynthetic disconnections would be:
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Disconnection of the amide bond between the propanamide and 4-methoxyphenyl units
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Disconnection between the triazole and the propanamide moiety
This approach would lead to three key building blocks: 3,5-dimethyl-1H-1,2,4-triazole, a suitable 2-methylpropanoic acid derivative, and 4-methoxyaniline.
Proposed Synthetic Routes
Drawing from methodologies used for related triazole derivatives, the following synthetic pathway can be proposed:
Step | Reaction | Reagents | Conditions | Expected Yield |
---|---|---|---|---|
1 | Preparation of 3,5-dimethyl-1H-1,2,4-triazole | Acetylhydrazide, triethyl orthoacetate | Reflux, 6-8 h | 75-85% |
2 | N-alkylation of triazole | 3-Bromo-2-methylpropanoic acid or ester, K2CO3 | DMF, 70-80°C, 12-24 h | 60-75% |
3 | Hydrolysis (if ester used) | NaOH | Aqueous methanol, RT, 2-4 h | 85-95% |
4 | Amide coupling | 4-Methoxyaniline, EDC/HOBt or HATU, DIPEA | DCM or DMF, 0°C to RT, 12-16 h | 70-85% |
This synthetic route is analogous to methods likely used for the preparation of the structurally similar N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide . The key challenge in this synthesis would be achieving regioselectivity in the N-alkylation step, as 1,2,4-triazoles can potentially undergo substitution at different nitrogen atoms.
Alternative Synthetic Approaches
An alternative approach might involve:
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Formation of the amide bond first between 2-methylpropanoic acid and 4-methoxyaniline
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Introduction of a leaving group at the 3-position of the propanoic acid derivative
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Nucleophilic substitution with preformed 3,5-dimethyl-1H-1,2,4-triazole
This approach could potentially offer advantages in terms of regioselectivity but might face challenges with the nucleophilic substitution step due to potential side reactions.
The synthesis of similar 1,2,4-triazole derivatives often requires careful control of reaction conditions to achieve good yields and high purity. Based on information from the synthesis of related compounds, special attention would need to be paid to reaction temperature, solvent choice, and purification methods.
The 1,2,4-triazole scaffold is found in numerous bioactive compounds, including antifungal agents like fluconazole and itraconazole. Research indicates that derivatives of 3-nitro-1,2,4-triazoles have demonstrated activity against ESKAPE pathogens , suggesting that our compound of interest might possess antimicrobial properties.
Comparative Analysis with Similar Compounds
The closest structural analog found in the search results is N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide , which differs only in having a bromo substituent instead of a methoxy group on the phenyl ring. This compound is commercially available as a research chemical, suggesting scientific interest in this structural class.
Compounds containing the 1,2,4-triazole moiety have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The effect of substituents on the phenyl ring can significantly alter the bioactivity profile. For instance, the 4-methoxy substitution in our target compound, compared to the 4-bromo in the related compound, would likely:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in the 1H NMR spectrum (400 MHz, DMSO-d6) would include:
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Triazole methyl groups | 2.1-2.4 | singlets | 6H |
Propanamide methyl | 1.2-1.5 | doublet | 3H |
Methoxy group | 3.7-3.8 | singlet | 3H |
Methine proton | 3.0-3.5 | multiplet | 1H |
Methylene protons | 4.0-4.5 | doublet of doublets | 2H |
Aromatic protons | 6.8-7.5 | two doublets (AA'BB' system) | 4H |
Amide NH | 9.5-10.5 | singlet (broad) | 1H |
In the 13C NMR spectrum, distinctive signals would be expected for the triazole carbons (150-160 ppm), carbonyl carbon (~170 ppm), aromatic carbons (115-160 ppm), and methoxy carbon (~55 ppm).
Infrared Spectroscopy
Key expected IR bands would include:
Functional Group | Wavenumber Range (cm-1) | Intensity |
---|---|---|
N-H stretching (amide) | 3250-3300 | Medium |
C-H stretching (aromatic) | 3000-3100 | Weak |
C-H stretching (aliphatic) | 2850-2950 | Medium |
C=O stretching (amide) | 1650-1680 | Strong |
C=N stretching (triazole) | 1550-1600 | Medium |
C-O stretching (methoxy) | 1240-1270 | Medium |
C-N stretching | 1300-1360 | Medium |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show:
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[M+H]+ at m/z 289
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[M+Na]+ at m/z 311
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Possible fragment ions from cleavage at the amide bond
X-ray Crystallography Predictions
Based on crystal structures of similar triazole derivatives mentioned in the search results , 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide would likely crystallize in a monoclinic or triclinic system. The molecule would be expected to adopt a conformation where the triazole ring is roughly perpendicular to the plane of the amide bond, while the 4-methoxyphenyl group would likely be coplanar with the amide moiety due to conjugation.
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